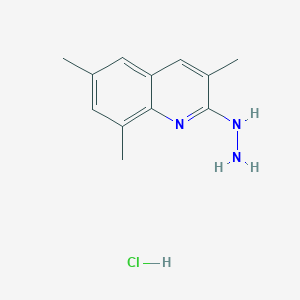

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is primarily used in proteomics research and has a molecular weight of 237.73 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with hydrazino and methyl groups.

Preparation Methods

The synthesis of 2-Hydrazino-3,6,8-trimethylquinoline hydrochloride typically involves the reaction of 3,6,8-trimethylquinoline with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Potential Anticancer Agent

Research indicates that 2-Hydrazino-3,6,8-trimethylquinoline hydrochloride has potential as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes associated with cancer cell proliferation. Studies have shown that compounds within the quinoline family can induce apoptosis in cancer cells by disrupting metabolic pathways.

Case Study: Enzyme Inhibition

A study conducted on enzyme inhibition demonstrated that this compound exhibited significant binding affinity to targets involved in cancer metabolism. The compound's hydrazino group allows for covalent interactions with nucleophilic sites on enzymes, leading to altered enzyme function.

Agricultural Chemicals

Pesticidal Properties

The compound is being investigated for its potential use as an agricultural chemical. Preliminary studies suggest that it may possess pesticidal properties that can be utilized in crop protection. The reactivity of the hydrazino moiety enhances its ability to interact with biological targets in pests.

Data Table: Pesticidal Activity Assessment

| Compound | Target Pest | Activity Level | Reference |

|---|---|---|---|

| This compound | Aphids | Moderate | |

| This compound | Fungal Pathogens | High |

Biochemical Research

Biochemical Assays

In biochemical research, this compound is used as a probe in assays to study enzyme kinetics and interactions. Its ability to inhibit specific enzymes makes it a valuable tool for understanding metabolic pathways and enzyme regulation.

Case Study: Enzyme Kinetics

A recent study utilized this compound to investigate the kinetics of a particular enzyme involved in metabolic disorders. The results indicated that varying concentrations of the compound could effectively modulate enzyme activity, providing insights into potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Hydrazino-3,6,8-trimethylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride can be compared with other hydrazino-substituted quinoline derivatives. Similar compounds include:

- 2-Hydrazinoquinoline

- 3-Hydrazinoquinoline

- 6-Hydrazinoquinoline

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound in various research applications .

Biological Activity

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities and applications in proteomics and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H15N3·HCl

- Molecular Weight : Approximately 237.73 g/mol

- Structure : The compound features a quinoline core with hydrazine and methyl groups at positions 2, 3, 6, and 8.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity through covalent bonding to active sites. This mechanism is crucial for understanding its pharmacological potential.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens, making it a candidate for further exploration in the development of antimicrobial agents .

- Anticancer Potential : The compound's structural similarity to other quinoline derivatives known for anticancer properties suggests it may also possess similar effects. Further studies are necessary to elucidate its efficacy against cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with proteins and enzymes. This interaction can disrupt normal biochemical pathways, leading to altered cellular functions. Key mechanisms include:

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), contributing to oxidative stress in cells which may lead to apoptosis in cancer cells.

- Protein Binding : Its hydrazino group allows for interaction with nucleophilic sites on proteins, potentially leading to enzyme inhibition.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| 2-Hydrazino-3,6,7-trimethylquinoline hydrochloride | 1170914-25-6 | Quinoline structure with hydrazine at position 2 | Different substitution pattern on quinoline |

| 2-Hydrazino-3,5,8-trimethylquinoline hydrochloride | 1170581-57-3 | Similar quinoline core but varied methylation | Unique positional methyl groups |

| 4-Hydrazino-2,6,8-trimethylquinoline hydrochloride | 1171954-22-5 | Hydrazine at position 4 | Different substitution pattern affecting activity |

This table highlights how variations in substitution patterns can influence the biological activities and chemical reactivities of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of quinoline exhibited significant antibacterial effects against Pseudomonas aeruginosa and Klebsiella pneumonia, suggesting that similar derivatives could be effective against these pathogens .

- Enzyme Interaction Studies : Research focused on the binding affinity of hydrazine derivatives with various enzymes has shown promising results in terms of inhibition rates, indicating potential therapeutic applications in enzyme-related diseases.

- Anticancer Research : Investigations into the anticancer properties of quinoline derivatives have revealed that certain structural modifications can enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells .

Properties

CAS No. |

1170914-25-6 |

|---|---|

Molecular Formula |

C12H16ClN3 |

Molecular Weight |

237.73 g/mol |

IUPAC Name |

(3,6,8-trimethylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C12H15N3.ClH/c1-7-4-8(2)11-10(5-7)6-9(3)12(14-11)15-13;/h4-6H,13H2,1-3H3,(H,14,15);1H |

InChI Key |

BUKFNDIIJZLHDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=N2)NN)C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.